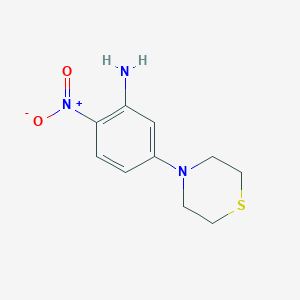

2-Nitro-5-(thiomorpholin-4-yl)aniline

Description

The strategic incorporation of specific functional groups and heterocyclic systems is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with tailored properties. 2-Nitro-5-(thiomorpholin-4-yl)aniline is a trifunctional molecule, integrating a nitro group, an aniline (B41778) moiety, and a thiomorpholine (B91149) ring. This unique combination of functionalities provides a versatile platform for a variety of chemical transformations.

The investigation into the nitro-aniline-thiomorpholine moiety is driven by the distinct and synergistic roles of its constituent parts. The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and activating adjacent positions for various transformations. The aniline moiety, a primary aromatic amine, serves as a crucial nucleophile and a precursor for the formation of a wide array of nitrogen-containing functional groups and heterocycles.

The thiomorpholine ring, a saturated heterocycle containing both nitrogen and sulfur, is of particular interest in medicinal chemistry and materials science. testbook.com The presence of the sulfur atom, in place of the oxygen in its morpholine (B109124) analogue, imparts different steric and electronic properties, including increased lipophilicity and the potential for oxidation at the sulfur center. mdpi.com This makes the thiomorpholine scaffold a valuable component in the design of novel bioactive compounds. testbook.com The strategic combination of these three components in this compound creates a molecule with a rich and varied reactivity profile, making it a valuable building block in the synthesis of more complex molecular targets.

The synthesis of nitro-aromatic and heterocyclic compounds has a long and storied history in organic chemistry. Early methods for the synthesis of nitro-aromatics primarily relied on electrophilic nitration of aromatic rings using mixtures of nitric and sulfuric acids. While effective, these methods often suffer from issues with regioselectivity and harsh reaction conditions.

The synthesis of N-aryl heterocycles, such as the thiomorpholine moiety attached to an aromatic ring, has traditionally been achieved through nucleophilic aromatic substitution (SNA_r) reactions. rsc.orgresearchgate.net In this approach, a nucleophilic amine, like thiomorpholine, displaces a leaving group, typically a halogen, from an activated aromatic ring. The presence of an electron-withdrawing group, such as a nitro group, is often crucial for the success of these reactions.

More recent advancements in synthetic methodology have introduced transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a powerful alternative for the formation of C-N bonds. These methods offer milder reaction conditions and a broader substrate scope compared to traditional S_NAr reactions. The evolution of these synthetic strategies has provided chemists with a diverse toolbox for the construction of complex molecules containing nitro-aromatic and heterocyclic motifs.

A plausible and commonly employed method for the synthesis of analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine, involves the nucleophilic aromatic substitution of a halogenated nitroaromatic precursor with thiomorpholine. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com

Table 1: Comparison of Synthetic Strategies for N-Aryl Heterocycles

| Method | Description | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNA_r) | A nucleophile displaces a leaving group on an aromatic ring activated by electron-withdrawing groups. | Cost-effective, well-established. | Requires activated substrates, can require harsh conditions. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. | Mild conditions, broad substrate scope, high functional group tolerance. | Cost of palladium catalyst, sensitivity to air and moisture. |

Despite the potential utility of this compound, a survey of the current scientific literature reveals a notable lack of in-depth studies specifically focused on this compound. While the synthesis and reactivity of its constituent moieties are well-documented in other contexts, the unique interplay of the nitro, aniline, and thiomorpholine groups within this specific arrangement remains largely unexplored.

Current Research Gaps:

Optimized Synthesis: Detailed studies on the optimization of the synthesis of this compound, including investigations into various reaction conditions, catalysts, and starting materials to improve yield and purity, are not readily available.

Comprehensive Reactivity Profiling: A systematic investigation of the reactivity of the compound's functional groups is needed. This includes exploring the selective reduction of the nitro group in the presence of the aniline and thiomorpholine moieties, the derivatization of the aniline nitrogen, and the reactivity of the thiomorpholine ring.

Physicochemical Properties: There is a lack of published data on the fundamental physicochemical properties of the compound, such as its pKa, redox potential, and crystallographic data.

Emerging Frontiers:

Medicinal Chemistry: The nitro-aniline-thiomorpholine scaffold holds potential for the development of new therapeutic agents. Future research could focus on using this compound as a key intermediate in the synthesis of novel kinase inhibitors, antibacterial, or antiviral agents.

Materials Science: The electronic properties imparted by the nitro and aniline groups, combined with the heterocyclic nature of the thiomorpholine ring, suggest potential applications in the development of novel organic electronic materials, such as dyes and sensors.

Catalysis: The thiomorpholine moiety could potentially act as a ligand for transition metals, opening up possibilities for the development of novel catalysts based on this scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-thiomorpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKCUKDARNAGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Nitro 5 Thiomorpholin 4 Yl Aniline

Retrosynthetic Disconnections and Strategic Design for Targeted Synthesis of the Compound

The retrosynthetic analysis of 2-Nitro-5-(thiomorpholin-4-yl)aniline identifies several logical disconnections, paving the way for strategic synthetic planning. The most prominent disconnection is at the C-N bond between the aniline (B41778) ring and the thiomorpholine (B91149) moiety. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction, suggesting thiomorpholine as the nucleophile and a suitably activated nitroaniline derivative as the electrophile.

A primary retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This leads to two key synthons: a thiomorpholine nucleophile and a 2-nitroaniline cation with a leaving group at the 5-position. The synthetic equivalent for the latter is a 5-halo-2-nitroaniline, such as 5-chloro-2-nitroaniline or 5-fluoro-2-nitroaniline.

Disconnection 2 (Functional Group Interconversion of Precursor): The precursor, 5-chloro-2-nitroaniline, can be further disconnected. It can be synthesized from 2,4-dichloronitrobenzene via a selective amination, or from 3-chloroaniline through a protection-nitration-deprotection sequence. chemicalbook.com

Disconnection 3 (Reductive Pathway): An alternative strategy involves disconnecting the aniline's amino group (C-NH2). This suggests a precursor with a nitro group in its place, specifically 4-(2,4-dinitrophenyl)thiomorpholine. A selective reduction of the nitro group at the 4-position would then yield the target molecule.

These disconnections inform the primary synthetic strategies: a direct SNAr approach to introduce the thiomorpholine ring, and a reductive approach on a poly-nitrated precursor.

Classical and Contemporary Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through several robust methods, primarily centered around building the core structure from readily available precursors.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Thiomorpholine Introduction

The most direct and widely applicable method for synthesizing the target compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, such as the nitro group (–NO2), positioned ortho or para to a suitable leaving group.

In this context, 5-halo-2-nitroaniline serves as an ideal substrate. The nitro group at position 2 strongly activates the ring, facilitating the displacement of a halide (e.g., Cl, F) at position 5 by the secondary amine of thiomorpholine.

The general reaction is as follows:

5-Halo-2-nitroaniline + Thiomorpholine → this compound + HX

This reaction is analogous to the synthesis of similar compounds, such as 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine, which proceeds in high yield. mdpi.comresearchgate.net Similarly, 5-chloro-2-nitroaniline has been used as a substrate in SNAr reactions with other nucleophiles like piperazine derivatives and phenol (B47542). sigmaaldrich.comprepchem.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and often in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the generated acid (HX).

| Aromatic Substrate | Nucleophile | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine (B128534) | 85 °C | 95% | mdpi.com |

| 5-Chloro-2-nitroaniline | Phenol | None (Phenol as solvent) | K2CO3 | 150 °C | - | prepchem.com |

| 2-Amino-4-chloro-1-nitrobenzene | Thiophenol | DMF | NaH | 20-30 °C | - |

Functional Group Interconversions from Precursor Nitroanilines

The key starting material for the SNAr pathway, 5-chloro-2-nitroaniline, is itself synthesized through functional group interconversions. One common industrial method begins with m-dichlorobenzene. guidechem.comgoogle.com

Nitration: m-Dichlorobenzene is nitrated using a nitrating agent (e.g., nitric acid/sulfuric acid or nitrogen dioxide) to produce 2,4-dichloronitrobenzene. google.comchemicalbook.com

Amination: The resulting 2,4-dichloronitrobenzene undergoes a high-pressure amination reaction with ammonia. The chlorine atom at the 4-position is more activated towards nucleophilic substitution by the ortho-nitro group, leading to the selective formation of 5-chloro-2-nitroaniline. guidechem.comchemicalbook.com

An alternative laboratory-scale synthesis starts from 3-chloroaniline: chemicalbook.com

Acylation: The amino group of 3-chloroaniline is first protected, for example, by reacting it with formic acid to form an amide intermediate.

Nitrification: The protected intermediate is then nitrated. The acetamido group is an ortho-, para-director, leading to the introduction of the nitro group at the position ortho to the chlorine and para to the directing group.

Hydrolysis: The protecting group is removed by hydrolysis with a base like sodium hydroxide to yield the final 5-chloro-2-nitroaniline. chemicalbook.com

Reductive Transformations of Poly-Nitrated Precursors to the Aniline Moiety

An alternative synthetic strategy involves the selective reduction of a dinitro precursor. This route begins with a substrate such as 1-chloro-2,4-dinitrobenzene.

SNAr Reaction: 1-Chloro-2,4-dinitrobenzene is reacted with thiomorpholine. The chlorine atom is highly activated by two nitro groups (one ortho, one para), leading to the efficient formation of 4-(2,4-dinitrophenyl)thiomorpholine.

Selective Reduction: The subsequent challenge is the selective reduction of one of the two nitro groups. The nitro group at the 4-position is generally more sterically accessible and electronically distinct. Selective reduction of dinitroaromatics can be achieved using specific reagents, such as sodium polysulfide (Na2Sx). scispace.com This reagent is known for its ability to selectively reduce one nitro group in a dinitro compound to an amino group, which would yield the desired this compound.

| Starting Material Type | Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| m-Dinitrobenzene | Sodium Polysulfide (Na2Sx) | m-Nitroaniline | Selective for one nitro group | scispace.com |

| 4-Nitroacetophenone | Sn/HCl | 4-Aminoacetophenone | Reduces nitro, not ketone | scispace.com |

| 2,4-Dinitrophenylhydrazine | Pd Nanocatalyst/NaBH4 | 2,4-Diaminophenylhydrazine | Reduces both nitro groups | researchgate.net |

Mechanistic Elucidation of Key Reaction Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting reactivity.

Detailed Analysis of Transition States in Amination and Reduction Reactions

Amination via SNAr: The nucleophilic aromatic substitution reaction to introduce the thiomorpholine ring proceeds via a well-established two-step addition-elimination mechanism.

Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the thiomorpholine nitrogen atom on the carbon atom bearing the leaving group (e.g., chlorine) on the 5-chloro-2-nitroaniline ring. This is the rate-determining step and involves a high-energy transition state leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Rearomatization: In the second, faster step, the leaving group (halide ion) departs, and the aromaticity of the ring is restored, yielding the final product. The transition state for this step is lower in energy than the first. Computational studies on analogous SNAr reactions confirm this stepwise pathway and the structure of the intermediate complex.

Reduction of the Nitro Group: The reduction of a nitro group to an aniline proceeds through a series of two-electron transfer steps. Whether using catalytic hydrogenation or dissolving metals, the mechanism generally involves the following intermediates:

Nitro (Ar-NO2) → Nitroso (Ar-NO): The first reduction step converts the nitro group to a nitroso group.

Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH): The nitroso intermediate is further reduced to a hydroxylamine derivative.

Hydroxylamine (Ar-NHOH) → Amine (Ar-NH2): The final reduction step involves the cleavage of the N-O bond to form the aniline.

The transition states for these steps involve the interaction of the nitro group's oxygen atoms with the catalyst surface or the metal reductant. In the selective reduction of a dinitro compound, the transition state for the reduction of one nitro group is favored over the other due to electronic and steric factors, allowing for the isolation of the mono-amino product.

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is governed by strong regioselective effects dictated by the electronic properties of the substituents on the aniline ring. The synthesis typically employs a starting material such as 5-chloro-2-nitroaniline or 5-fluoro-2-nitroaniline, which reacts with thiomorpholine.

The regioselectivity of this reaction is highly controlled. The nitro group (-NO₂) at the C-2 position and the amino group (-NH₂) at the C-1 position electronically influence the benzene (B151609) ring. The nitro group is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). It particularly activates the ortho and para positions relative to itself. In 5-halo-2-nitroaniline, the halogen is at the C-5 position, which is para to the activating nitro group. This positioning makes the C-5 carbon atom highly electrophilic and susceptible to attack by the secondary amine of the thiomorpholine nucleophile, leading to the selective substitution of the halogen atom. Research on the synthesis of structurally similar 4,5-dialkoxy-2-nitroanilines has also highlighted the critical role of substituent positioning in directing nucleophilic substitution, confirming that the electronic activation by the nitro group is a key determinant of the reaction's regiochemical outcome uj.edu.pl.

From a stereochemical perspective, the core synthetic reaction does not create any new chiral centers on the aniline ring. The starting materials, 5-halo-2-nitroaniline and thiomorpholine, are achiral. However, the thiomorpholine ring itself possesses a distinct conformation. X-ray crystallography and DFT calculations on related N-aryl thiomorpholine compounds have shown that the six-membered thiomorpholine ring typically adopts a low-energy chair conformation mdpi.com. In the crystalline state of 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group was found to be in a quasi-axial position, a conformation influenced by intermolecular interactions in the solid state mdpi.comresearchgate.net. While the specific conformation of the thiomorpholinyl group in this compound has not been detailed, it is expected to exhibit this stable chair geometry.

Optimization of Reaction Parameters and Scale-Up Methodologies

Optimizing reaction parameters is crucial for maximizing yield, purity, and process efficiency, particularly for industrial-scale production. Key parameters for the synthesis of this compound via nucleophilic aromatic substitution include temperature, pressure, reaction time, and the molar ratio of reactants.

Drawing parallels from the synthesis of analogous 2-nitro-5-(phenylthio)-anilines, the reaction is often conducted at elevated temperatures, typically ranging from 60°C to 100°C, to ensure a sufficient reaction rate google.comgoogle.com. The reaction can be carried out in a sealed autoclave, where autogenous pressure or a controlled pressure (e.g., 1 to 20 bar) from a reagent like ammonia can be applied to facilitate the reaction google.com. Reaction times can vary from a few hours to over 12 hours, depending on the specific conditions and the reactivity of the halogen leaving group (F > Cl) mdpi.comgoogle.com. For scale-up, a telescoped or one-pot procedure, where a precursor like 5-chloro-2-nitroaniline is formed in situ and reacted directly with the nucleophile without intermediate isolation, can offer significant advantages in terms of efficiency and waste reduction google.com.

The choice of solvent is a critical parameter in the SNAr synthesis of this compound, as it influences the solubility of reactants and the stabilization of the charged intermediates. A variety of solvents have been shown to be effective for similar reactions. These include polar aprotic solvents like dimethylformamide (DMF), which are effective at solvating the Meisenheimer complex, and alcohols such as methanol, isopropanol, and isobutanol google.comgoogle.com. Non-polar aromatic solvents like toluene have also been used successfully google.comgoogle.com.

The reaction is typically performed in the presence of a base, which serves to deprotonate the thiomorpholine, increasing its nucleophilicity, and to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. Common bases include inorganic bases like potassium carbonate or organic bases such as triethylamine or even an excess of ammonia mdpi.comgoogle.com. While the reaction can proceed without a specific catalyst, phase-transfer catalysts have been explored in related syntheses to improve yields in two-phase systems, although this can lead to challenges with wastewater treatment google.comgoogle.com.

| Solvent | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | 5-chloro-2-nitroaniline + Thiophenol + NH₃ | 60 | 2 | 94.8 | google.com |

| Methanol | 5-chloro-2-nitroaniline + Thiophenol + NH₃ | 60 | 6 | 97.7 | google.com |

| Isopropanol | 5-chloro-2-nitroaniline + Thiophenol + NH₃ | 60 | 1.5 | 92.2 | google.com |

| Dimethylformamide (DMF) | 5-chloro-2-nitroaniline + Thiophenol + NH₃ | 60 | 6 | ~100 | google.com |

| Acetonitrile | 4-fluoronitrobenzene + Thiomorpholine + Et₃N | 85 | 12 | 95 | mdpi.com |

Green chemistry principles are increasingly being applied to the synthesis of aniline derivatives to reduce environmental impact. Microwave-assisted organic synthesis is a prominent green technique that can significantly accelerate reaction rates, often leading to higher yields and reduced side-product formation in shorter timeframes compared to conventional heating beilstein-journals.orgrsc.orgmdpi.com. The synthesis of various nitrogen-containing heterocycles has been successfully achieved using microwave irradiation, demonstrating its potential applicability for the efficient synthesis of this compound mdpi.comnih.gov. This method often allows for solvent-free conditions, further enhancing its environmental credentials nih.gov.

The use of heterogeneous, solid-phase catalysts presents another green alternative. Zeolite-based catalysts, for instance, have been used in the gas-phase synthesis of other aniline derivatives rsc.org. Such catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and minimizing waste.

Furthermore, the selection of sustainable solvents is a key aspect of green synthesis. While traditional solvents like DMF are effective, their toxicity and disposal issues are significant drawbacks. The development of synthetic routes using more benign solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), is an active area of research chemrxiv.org. The synthesis of morpholines and thiomorpholines from amino alcohols using reagents like ethylene sulfate in greener solvents has been demonstrated, showcasing a move towards more sustainable protocols chemrxiv.org.

Purification and Isolation Techniques for High Purity Product Procurement

Achieving high purity is essential for the final product, and several techniques can be employed for the purification and isolation of this compound. Given its structure, the compound is expected to be a solid at room temperature.

A common and effective initial purification step involves precipitation and filtration. Following the completion of the reaction, the mixture can be cooled or treated with an anti-solvent, such as water, to induce the precipitation of the crude product mdpi.comgoogle.com. The solid can then be isolated by filtration and washed sequentially with water to remove inorganic salts and residual polar solvents, followed by a non-polar organic solvent like hexane to remove non-polar impurities.

For higher purity, recrystallization is a standard and effective method. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the compound. Alcohols like methanol or ethanol are often suitable for this class of compounds google.com. If recrystallization is insufficient to remove certain impurities, column chromatography using silica gel as the stationary phase can be employed for fine purification, although this method is less practical for large-scale production.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) europa.eu. Analysis of potential impurities, which may include unreacted starting materials or side-products, is a critical part of quality control europa.eu.

| Purification Step | Description | Typical Application/Compound | Reference |

|---|---|---|---|

| Precipitation/Filtration | Product is precipitated by cooling the reaction mixture or adding an anti-solvent (e.g., water), then isolated by filtration. | 2-nitro-5-(phenylthio)-anilines | google.com |

| Washing | The filtered solid is washed with water to remove salts and with organic solvents (e.g., hexane) to remove non-polar impurities. | 2-nitro-5-(phenylthio)-anilines | google.com |

| Extraction | The product is extracted from an aqueous phase into an organic solvent (e.g., ethyl acetate), which is then dried and evaporated. | 4-(4-nitrophenyl)thiomorpholine | mdpi.com |

| Recrystallization | The crude solid is dissolved in a hot solvent (e.g., methanol) and allowed to cool, causing pure crystals to form. | 2-nitro-5-(phenylthio)-anilines | google.com |

| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). Used for obtaining very high purity samples. | General technique for nitroaniline derivatives | scielo.org.co |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Nitro 5 Thiomorpholin 4 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about molecular conformation and spatial relationships.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle of 2-Nitro-5-(thiomorpholin-4-yl)aniline.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic ring and within the thiomorpholine (B91149) moiety. For instance, a cross-peak between the proton at C-6 and the proton at C-4 would confirm their ortho relationship. Similarly, correlations would be observed between the geminal and vicinal protons of the thiomorpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.educolumbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. The aromatic CH signals would be clearly distinguished from the aliphatic CH₂ signals of the thiomorpholine ring in different regions of the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for assembling the molecular fragments by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons. columbia.educolumbia.edu Key HMBC correlations for this molecule would include:

Correlations from the thiomorpholine protons (adjacent to the nitrogen) to the aromatic carbon C-5, confirming the point of attachment of the ring to the aniline (B41778) moiety.

Correlations from the aniline N-H protons to aromatic carbons C-1 and C-5.

Correlations from the aromatic proton at C-6 to carbons C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. nih.govmdpi.com NOESY is particularly powerful for determining stereochemistry and conformation. For this compound, NOESY could reveal the through-space proximity between the protons on the thiomorpholine ring and the aromatic proton at C-6, providing insights into the preferred orientation of the thiomorpholine ring relative to the aniline plane. mdpi.com

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C1-NH₂ | ~5.0-6.0 | - | C2, C6 | H6 |

| C2-NO₂ | - | ~135-145 | - | - |

| C3 | ~7.5-7.8 | ~125-130 | C1, C5 | H4 |

| C4 | ~6.8-7.1 | ~115-120 | C2, C6 | H3 |

| C5 | - | ~145-155 | - | - |

| C6 | ~7.0-7.3 | ~110-115 | C2, C4 | H-α (thiomorpholine) |

| C-α (Thiomorpholine) | ~3.4-3.8 | ~48-55 | C5, C-β | H6, H-β |

| C-β (Thiomorpholine) | ~2.7-3.1 | ~25-30 | C-α | H-α |

Note: The chemical shifts are estimated based on data for structurally similar compounds like nitroanilines and N-aryl thiomorpholines.

In cases of signal overlap or for tracing metabolic pathways, isotopic labeling can be an invaluable tool. While often employed for complex biomolecules, the principles can be applied to smaller molecules. Strategically replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N can enhance the sensitivity of NMR experiments or be used to probe specific connectivities. For instance, synthesizing this compound using a ¹⁵N-labeled aniline precursor would allow for ¹H-¹⁵N HMBC experiments. This could definitively confirm correlations between protons and the aniline nitrogen, providing clear evidence of the molecular structure.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₀H₁₃N₃O₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂S |

| Monoisotopic Mass | 239.0728 Da |

| Analysis Mode | Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ Ion | 240.0801 Da |

This precise mass measurement provides strong evidence for the compound's elemental composition, serving as a fundamental piece of its characterization.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule and provides valuable information about its structure.

For this compound, a plausible fragmentation pathway can be predicted. The nitro group is a common site for fragmentation in nitroaromatic compounds. Common losses include the elimination of NO (30 Da) and NO₂ (46 Da). chegg.comchegg.com The thiomorpholine ring can also undergo characteristic fragmentation, such as cleavage to lose ethylene (C₂H₄) or other small fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 240.08 ([M+H]⁺) | 210.07 | NO (30 Da) | Ion resulting from loss of nitric oxide |

| 240.08 ([M+H]⁺) | 194.07 | NO₂ (46 Da) | Ion resulting from loss of nitro group |

| 240.08 ([M+H]⁺) | 152.05 | C₄H₈S (88 Da) | Aniline-nitro fragment after ring cleavage |

| 194.07 | 166.07 | C₂H₄ (28 Da) | Fragmentation of the thiomorpholine ring |

By analyzing these fragmentation pathways, the connectivity of the nitro group, aniline core, and thiomorpholine substituent can be confirmed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a compound. surfacesciencewestern.com

For this compound, the key functional groups are the amine (NH₂), the nitro group (NO₂), the aromatic ring, and the aliphatic thiomorpholine ring.

N-H Vibrations: The primary amine will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net An N-H scissoring (bending) vibration is also expected around 1600-1640 cm⁻¹. nih.gov

NO₂ Vibrations: The nitro group is readily identified by two strong stretching bands: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.netscholarsresearchlibrary.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiomorpholine ring will appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

C-S and C-N Vibrations: The C-S and C-N stretching vibrations of the thiomorpholine ring are expected in the fingerprint region (below 1300 cm⁻¹).

The combination of FT-IR and Raman spectroscopy provides complementary information. While FT-IR is sensitive to polar bonds like C=O and N-O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds like C-C and C-S. surfacesciencewestern.com The full vibrational spectrum provides a unique molecular fingerprint for the compound.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 (Medium) | Weak |

| N-H Symmetric Stretch | 3350 - 3400 (Medium) | Weak |

| Aromatic C-H Stretch | 3050 - 3150 (Weak) | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 2960 (Medium) | Medium-Strong |

| NH₂ Scissoring | 1600 - 1640 (Strong) | Weak |

| Aromatic C=C Stretch | 1450 - 1600 (Variable) | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 (Very Strong) | Medium |

| NO₂ Symmetric Stretch | 1300 - 1370 (Very Strong) | Strong |

| Aromatic C-N Stretch | 1250 - 1350 (Strong) | Medium |

| C-S Stretch | 600 - 800 (Weak-Medium) | Strong |

Note: Frequencies are typical ranges and can be influenced by the specific molecular environment and solid-state effects. Data is based on studies of related nitroaniline and thio-compounds. scholarsresearchlibrary.comnih.gov

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds like this compound.

Crystal Growth Strategies and Optimization

The foundation of a successful single-crystal X-ray diffraction analysis is the availability of high-quality single crystals of suitable size and perfection. For organic molecules such as this compound, several crystallization techniques are commonly employed.

A prevalent and effective method for growing crystals of organic compounds is the slow evaporation technique . In this approach, the synthesized compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical and is often determined empirically. Solvents in which the compound has moderate solubility are ideal. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days or weeks. This gradual increase in concentration encourages the formation of well-ordered crystal lattices. For analogous compounds, suitable crystals have been grown from solutions of dichloromethane (B109758) or chloroform-d. mdpi.comresearchgate.net

Another widely used method is slow cooling , where a saturated solution of the compound at an elevated temperature is gradually cooled. As the temperature decreases, the solubility of the compound lessens, leading to supersaturation and subsequent crystal growth. The rate of cooling is a crucial parameter that needs to be optimized to control the size and quality of the crystals.

For compounds that are thermally stable, melt growth techniques like the Vertical Bridgman method can be utilized. mdpi.comresearchgate.net In this technique, the purified compound is melted in a sealed ampoule with a conical tip. The ampoule is then slowly lowered through a temperature gradient. Crystallization begins at the cooler, conical tip, which promotes the growth of a single nucleus. The ampoule's lowering rate and the temperature gradient are optimized to ensure the propagation of a single crystal. mdpi.comresearchgate.net

The optimization of crystal growth involves systematically varying parameters such as:

Solvent system: A range of solvents with different polarities and boiling points should be screened.

Concentration: The initial concentration of the solute is critical; too high a concentration can lead to rapid precipitation and the formation of polycrystalline material.

Temperature: The temperature at which crystallization occurs can significantly influence crystal quality.

Container geometry: The shape of the crystallization vessel can affect solvent evaporation rates and nucleation.

Refinement Procedures and Crystallographic Data Analysis

Once a suitable single crystal is obtained and mounted on a diffractometer, X-ray diffraction data are collected. The raw diffraction data are then processed, which includes integration of reflection intensities and corrections for various experimental effects. The crystal structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

This initial model is then refined using a least-squares minimization procedure. The refinement process aims to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by several crystallographic parameters, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good refinement. The goodness-of-fit (GooF) parameter should be close to 1.

The crystallographic data analysis provides a wealth of information, which is typically presented in standardized tables.

Table 1: Example of Crystallographic Data and Refinement Parameters

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₁₃N₃O₂S |

| Formula weight | 239.29 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

| Z | 4 |

| Calculated density (g cm⁻³) | 1.453 |

| Absorption coefficient (mm⁻¹) | 0.296 |

| F(000) | 472.78 |

| Crystal size (mm³) | 0.153 × 0.055 × 0.031 |

| θ range for data collection (°) | 2.49–30.53 |

| Reflections collected | 114201 |

| Independent reflections | 3136 |

| R_int | 0.0839 |

| Data / restraints / parameters | 3136 / 0 / 184 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.0324, wR2 = 0.0811 |

| R indices (all data) | R1 = 0.0450, wR2 = 0.0850 |

| Largest diff. peak and hole (eÅ⁻³) | 0.3886 and -0.4092 |

Note: The data in this table are hypothetical and illustrative of typical crystallographic data for a similar organic molecule. mdpi.com

Analysis of Intermolecular Interactions within the Crystal Lattice

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. The detailed structural information from single-crystal X-ray diffraction allows for a thorough analysis of these interactions.

Hydrogen Bonding: In the case of this compound, the presence of the aniline N-H group as a hydrogen bond donor and the nitro group's oxygen atoms and the thiomorpholine sulfur and nitrogen atoms as potential acceptors suggests the likelihood of intermolecular hydrogen bonds. These interactions play a significant role in stabilizing the crystal packing. For instance, in related nitroaniline structures, molecules are often linked by N-H···O hydrogen bonds to form chains or sheets. nih.govresearchgate.net

Halogen Bonding: Although not applicable to the title compound, in structures containing halogens, halogen bonding (e.g., I···nitro interactions) can be a significant directional interaction influencing the crystal packing. nih.govresearchgate.netresearchgate.net

Hirshfeld Surface Analysis and Quantum Chemical Topology for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the sum of the spherical atomic electron densities of a molecule) is greater than that of all other molecules in the crystal.

The Hirshfeld surface is generated and mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm surface highlights regions of significant intermolecular contacts; negative values (visualized as red spots) indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other close contacts. mdpi.com

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.6 |

| O···H / H···O | 37.7 |

| C···H / H···C | 12.5 |

| C···C | 4.0 |

| N···H / H···N | 5.6 |

| S···H / H···S | 7.3 |

Note: The data in this table are hypothetical and represent typical contributions for similar organic molecules. nih.govresearchgate.net

Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to the calculated electron density to further characterize the nature and strength of the intermolecular interactions identified by X-ray diffraction and Hirshfeld surface analysis. This analysis can provide quantitative information about the electron density at bond critical points, which correlates with the strength of the interaction.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Nitro 5 Thiomorpholin 4 Yl Aniline

Reactivity of the Nitro Group: Reduction, Denitration, and Reductive Cyclization Pathways

The nitro group is a versatile functional handle, and its transformation is a cornerstone of synthetic strategies involving 2-Nitro-5-(thiomorpholin-4-yl)aniline. The most common reaction is its reduction to a primary amine, which can be achieved using various reagents. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also effective for this transformation. The resulting 1,2,4-benzenetriamine derivative is a key intermediate for the synthesis of various heterocyclic systems.

While less common, denitration, the complete removal of the nitro group, can be explored under specific reductive conditions, potentially involving radical intermediates or specialized catalytic systems.

Reductive cyclization pathways offer a direct route to fused heterocyclic systems. In the presence of a suitable one-carbon synthon, the reduction of the nitro group can be coupled with a cyclization reaction with the adjacent amino group to form benzimidazole (B57391) derivatives. For instance, reaction with formic acid or its derivatives under reductive conditions can yield a thiomorpholinyl-substituted benzimidazole.

Reactivity of the Aniline (B41778) Moiety: N-Functionalization and Electrophilic Substitution

The aniline moiety in this compound, once the nitro group is reduced, provides a nucleophilic center for various N-functionalization reactions.

N-Acylation: The primary amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a variety of substituents or as a protecting group strategy.

N-Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides or other alkylating agents. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may require specific reaction conditions or the use of protecting groups.

N-Arylation: The introduction of an aryl group onto the aniline nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

Electrophilic Substitution on the Aromatic Ring: The electron-donating nature of the amino and thiomorpholino groups activates the aromatic ring towards electrophilic substitution. However, the directing effects of these groups, along with the deactivating effect of the nitro group (if present), will govern the regioselectivity of reactions such as halogenation, nitration, or sulfonation. The positions ortho and para to the amino/thiomorpholino groups are the most likely sites of substitution, though the steric bulk of the thiomorpholine (B91149) moiety may influence the outcome.

Reactivity of the Thiomorpholine Heterocycle: Nitrogen and Sulfur Atom Transformations

The thiomorpholine ring presents two sites for chemical modification: the nitrogen and sulfur atoms.

Nitrogen Atom Transformations: The tertiary amine nitrogen of the thiomorpholine ring can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This modification can alter the solubility and electronic properties of the molecule.

Sulfur Atom Transformations: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). Further oxidation under stronger conditions can yield the corresponding sulfone. These transformations significantly impact the polarity and hydrogen bonding capabilities of the molecule.

Ring expansion or contraction of the thiomorpholine ring are less common transformations but could potentially be achieved through rearrangement reactions, though such studies on this specific compound are not widely reported.

Regioselective and Chemoselective Transformations of Multiple Functional Groups

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

For instance, the chemoselective reduction of the nitro group in the presence of other reducible functionalities can be achieved by selecting appropriate reducing agents. Catalytic hydrogenation is often effective for reducing nitro groups without affecting other functional groups. Conversely, specific reagents can be chosen to target other groups while leaving the nitro group intact.

Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the substituents on the aromatic ring. The strongly activating and ortho, para-directing amino and thiomorpholino groups will dominate over the deactivating and meta-directing nitro group.

Synthesis of Structurally Modified Analogs and Derivatives from the Core Compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogs and derivatives with potentially diverse properties.

Modifications at the Aromatic Ring Substituent Positions

New substituents can be introduced onto the aromatic ring through electrophilic substitution reactions, as discussed previously. Furthermore, the existing functional groups can be transformed. For example, the nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

Functionalization and Derivatization of the Thiomorpholine Moiety

The thiomorpholine ring offers opportunities for significant structural diversification. mdpi.com

Table 1: Examples of Functionalization and Derivatization of the Thiomorpholine Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide (e.g., CH3I) | Quaternary ammonium salt |

| S-Oxidation | Hydrogen peroxide (H2O2) or m-CPBA | Sulfoxide |

| S-Dioxidation | Excess strong oxidizing agent (e.g., KMnO4) | Sulfone |

These modifications can be used to fine-tune the physicochemical properties of the molecule, such as its polarity, solubility, and metabolic stability. For example, oxidation of the sulfur atom to a sulfoxide or sulfone introduces a polar group, which can alter the compound's interaction with biological targets. mdpi.com

Transformations Involving the Aniline Nitrogen

The aniline nitrogen of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this primary aromatic amine is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the ortho position decreases the basicity and nucleophilicity of the aniline nitrogen. Conversely, the thiomorpholinyl group at the para position acts as an electron-donating group, which can partially offset the effect of the nitro group. This electronic interplay governs the conditions required for and the outcomes of reactions involving the aniline nitrogen.

Key transformations involving the aniline nitrogen of this compound include acylation, alkylation, and diazotization, which are fundamental reactions for creating new molecular scaffolds.

Acylation Reactions

Acylation of the aniline nitrogen in this compound can be readily achieved using various acylating agents, such as acid chlorides and acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of the corresponding amides. The decreased nucleophilicity of the aniline nitrogen, due to the adjacent nitro group, may necessitate slightly more forcing reaction conditions compared to aniline itself.

For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) would be expected to yield N-(2-nitro-5-(thiomorpholin-4-yl)phenyl)acetamide. Similarly, acylation with benzoyl chloride would produce N-(2-nitro-5-(thiomorpholin-4-yl)phenyl)benzamide. These transformations are valuable for introducing a variety of acyl groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

Alkylation Reactions

Alkylation of the aniline nitrogen can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for multiple alkylations and the reduced nucleophilicity of the aniline. However, under controlled conditions, mono-alkylation can be favored.

Reductive amination represents a more controlled method for introducing alkyl groups. This two-step process involves the initial reaction of this compound with an aldehyde or a ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. This method allows for the introduction of a wide array of alkyl and substituted alkyl groups.

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt, specifically 2-nitro-5-(thiomorpholin-4-yl)benzenediazonium chloride.

The resulting diazonium salt is a versatile intermediate. It can undergo a variety of Sandmeyer-type reactions to introduce a range of substituents, such as chloro, bromo, cyano, and hydroxyl groups, onto the aromatic ring in place of the original amino group. Furthermore, diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. For example, coupling with phenol (B47542) would be expected to yield 2-hydroxy-5-((2-nitro-5-(thiomorpholin-4-yl)phenyl)diazenyl)phenol.

The following table summarizes these key transformations involving the aniline nitrogen of this compound.

| Transformation | Reagents | Product |

| Acetylation | Acetyl chloride, Triethylamine | N-(2-nitro-5-(thiomorpholin-4-yl)phenyl)acetamide |

| Benzoylation | Benzoyl chloride, Pyridine | N-(2-nitro-5-(thiomorpholin-4-yl)phenyl)benzamide |

| Reductive Amination | Benzaldehyde, then Sodium borohydride | N-benzyl-2-nitro-5-(thiomorpholin-4-yl)aniline |

| Diazotization | Sodium nitrite, Hydrochloric acid (0-5 °C) | 2-nitro-5-(thiomorpholin-4-yl)benzenediazonium chloride |

| Azo Coupling | 2-nitro-5-(thiomorpholin-4-yl)benzenediazonium chloride, Phenol | 2-hydroxy-5-((2-nitro-5-(thiomorpholin-4-yl)phenyl)diazenyl)phenol |

Computational Chemistry and Theoretical Investigations of 2 Nitro 5 Thiomorpholin 4 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are pivotal for elucidating the electronic properties of molecules such as 2-Nitro-5-(thiomorpholin-4-yl)aniline. These computational techniques, particularly Density Functional Theory (DFT), offer a detailed understanding of electron distribution and molecular orbital energies, which are essential for predicting chemical reactivity.

The Frontier Molecular Orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's reactivity. The HOMO is the outermost orbital that contains electrons and thus acts as an electron donor. The LUMO is the innermost orbital devoid of electrons and functions as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap typically implies higher reactivity, as less energy is needed to excite an electron from the HOMO to the LUMO. thaiscience.info

In substituted aniline (B41778) derivatives, the nature and positioning of substituent groups play a significant role in modulating the HOMO and LUMO energy levels. Electron-donating groups, such as the amino and thiomorpholinyl groups in the target molecule, tend to elevate the HOMO energy level, thereby enhancing the molecule's electron-donating capacity. In contrast, electron-withdrawing groups like the nitro group lower the LUMO energy level, making the molecule a more effective electron acceptor. thaiscience.info For this compound, the interplay between the electron-donating amino and thiomorpholinyl moieties and the electron-withdrawing nitro group will precisely define the HOMO and LUMO energies and the resultant energy gap. For instance, the HOMO-LUMO gap for p-nitroaniline has been calculated to be around 3.89 eV to 4.24 eV. thaiscience.inforesearchgate.net The presence of the additional electron-donating thiomorpholinyl group in the target compound is expected to modulate this value.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.30 | -0.25 | 5.05 |

| p-Nitroaniline | -6.21 | -2.32 | 3.89 |

| Hypothetical this compound | ~ -5.90 | ~ -2.10 | ~ 3.80 |

Note: The values for Aniline and p-Nitroaniline are for illustrative purposes based on related compounds. thaiscience.info The values for this compound are hypothetical estimates to illustrate the expected trends.

The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution across a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Regions with negative potential, typically shown in red, are electron-rich and thus susceptible to electrophilic attack. Conversely, regions with positive potential, colored in blue, are electron-poor and are likely sites for nucleophilic attack.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Tautomerism

Density Functional Theory (DFT) stands out as a robust computational method for exploring the structural characteristics of molecules, including their stable conformations and possible tautomeric forms.

DFT calculations, commonly utilizing functionals such as B3LYP with an appropriate basis set like 6-311++G(d,p), can accurately determine the most stable three-dimensional structure of a molecule, referred to as its ground state geometry. researchgate.net For a molecule with considerable flexibility like this compound, which contains a non-planar thiomorpholine (B91149) ring and a rotatable bond linking it to the aniline core, several low-energy conformations are likely to exist.

Computational analyses of analogous heterocyclic systems suggest that the thiomorpholine ring typically adopts a stable chair conformation. researchgate.net The orientation of the substituted phenyl group relative to this ring (i.e., axial or equatorial) can be influenced by intermolecular forces in the solid state. DFT can predict the relative energies of these different conformers in the gas phase, offering insights into the molecule's flexibility and the energy barriers associated with conformational transitions.

Following the optimization of a molecule's geometry, DFT calculations can be employed to predict its vibrational frequencies. researchgate.net These computed frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. They can be correlated with experimental data from infrared (IR) and Raman spectroscopy. This correlation is instrumental in assigning specific spectral bands to particular molecular motions, thereby aiding in the structural elucidation of the compound. mdpi.com

For this compound, distinct vibrational frequencies are anticipated for key functional groups. These include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the NO2 group, C-N stretching, and various vibrations associated with the aromatic and thiomorpholine rings. It is a common practice to apply scaling factors to the theoretical frequencies to achieve better alignment with experimental spectra.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Thiomorpholine | C-S Stretch | 600 - 800 |

Note: This table presents typical frequency ranges for the functional groups and does not represent specifically calculated values for the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent. researchgate.net

MD simulations track the movement of atoms and molecules over time by applying Newton's equations of motion. This approach allows for the investigation of conformational changes, molecular flexibility, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

No published research was found that specifically details the computational elucidation of reaction mechanisms or the identification of transition states involving this compound. Such studies would typically involve high-level quantum mechanical calculations to map potential energy surfaces for reactions such as electrophilic or nucleophilic substitutions, oxidations, or reductions. This analysis would provide critical insights into the reactivity of the compound, the stability of intermediates, and the energy barriers associated with different reaction pathways. The absence of this data means that the mechanistic aspects of its chemical transformations from a theoretical standpoint are currently unknown.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Modeling

There is no evidence of Quantitative Structure-Property Relationship (QSPR) models being developed or applied specifically for predicting the intrinsic chemical properties of this compound. QSPR studies establish mathematical relationships between the molecular structure of a compound and its physicochemical properties. For this molecule, QSPR could be used to predict properties such as solubility, boiling point, melting point, or various spectroscopic characteristics based on calculated molecular descriptors. The lack of such studies prevents any predictive modeling or the presentation of a corresponding data table for its intrinsic properties.

Future computational research would be invaluable in characterizing this compound and expanding its potential applications.

Advanced Applications and Role As a Chemical Building Block in Emerging Research Areas

Utilization as a Core Building Block in the Synthesis of Complex Organic Molecules

The molecular architecture of "2-Nitro-5-(thiomorpholin-4-yl)aniline" presents several reactive sites that could theoretically be exploited in the synthesis of more complex organic molecules. The nitro group, the aniline (B41778) moiety, and the thiomorpholine (B91149) ring each offer distinct chemical handles for elaboration.

The primary amino group of the aniline ring can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a versatile point of attachment for building larger molecular frameworks. For instance, the amino group could be transformed into a diazonium salt, which is a gateway to a plethora of other functional groups or can be used in coupling reactions to form azo compounds.

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can be a crucial precursor for other functionalities. Its reduction to an amino group would yield a diamine, a valuable monomer in polymer synthesis or a key intermediate for the construction of heterocyclic systems.

The thiomorpholine substituent, while generally stable, can also participate in chemical transformations. The sulfur atom could potentially be oxidized to a sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and biological activity of the molecule.

Although no specific examples of complex molecules synthesized directly from "this compound" are readily available in the literature, its structural motifs are present in various bioactive molecules. For example, the related compound, 4-thiomorpholinoaniline, which can be conceptually derived from the reduction of a nitrophenylthiomorpholine precursor, serves as a building block in medicinal chemistry.

Application as a Ligand in Coordination Chemistry and Catalysis

The "this compound" molecule possesses several potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The nitrogen atom of the aniline group, the oxygen atoms of the nitro group, and the sulfur and nitrogen atoms of the thiomorpholine ring could all potentially bind to a metal center.

The formation of metal complexes with organic ligands is a cornerstone of catalysis. By coordinating with a metal, the electronic properties of the ligand can be tuned, which in turn can influence the catalytic activity of the metal center. While there are no specific studies on the coordination complexes of "this compound" or their catalytic applications, research on other nitroaniline derivatives has shown their ability to form stable complexes with various transition metals. These complexes have been investigated for their potential in catalyzing organic reactions. For instance, metal complexes of a 2-nitro aniline derivative of 3,4,5-trihydroxybenzoic acid have been synthesized and characterized, hinting at the broader potential of this class of compounds in coordination chemistry.

Integration into Advanced Materials Science (e.g., Functional Polymers, Optoelectronic Materials, Chemosensors)

The structural features of "this compound" suggest its potential as a monomer or a functional component in advanced materials. The presence of the nitro and amino groups on the aromatic ring creates a push-pull electronic system, which can give rise to interesting optical and electronic properties.

Functional Polymers: The aniline moiety can be polymerized electrochemically or chemically to form polyaniline derivatives. The thiomorpholine and nitro substituents would introduce specific functionalities into the polymer backbone, potentially influencing its solubility, conductivity, and sensing capabilities.

Optoelectronic Materials: Molecules with donor-acceptor structures, like the one present in "this compound", are often investigated for their nonlinear optical (NLO) properties and as components in organic light-emitting diodes (OLEDs). The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) could lead to a significant dipole moment and hyperpolarizability.

Chemosensors: The functional groups on the molecule could act as binding sites for specific analytes. A change in the electronic properties of the molecule upon binding could be transduced into a detectable signal, such as a change in color or fluorescence. While no chemosensors based specifically on "this compound" have been reported, the broader class of nitroaniline derivatives has been explored for this purpose.

Electrochemical Behavior and Potential in Redox-Active Systems

The electrochemical behavior of "this compound" is expected to be dominated by the redox-active nitro and amino groups. The nitro group is readily reducible in a series of steps, typically forming a nitro radical anion, followed by further reduction to a nitroso and then a hydroxylamino group, and finally to an amino group. This well-defined redox behavior is a key feature of many nitroaromatic compounds.

The aniline group can be oxidized, usually to a radical cation, which can then undergo further reactions, including polymerization. The presence of both a reducible nitro group and an oxidizable amino group on the same molecule makes it a candidate for studies in redox-active systems and potentially as a component in charge-transfer complexes or redox-switchable materials.

While specific electrochemical data for "this compound" is not available, studies on other nitroanilines have detailed their voltammetric behavior, providing a framework for predicting the redox potentials and electron transfer mechanisms for this compound.

Role in Mechanistic Probes for Fundamental Organic Reactions

The distinct electronic and reactive properties of the functional groups in "this compound" could allow it to serve as a mechanistic probe in the study of fundamental organic reactions. For example, the significant difference in the electron-donating ability of the amino group and the electron-withdrawing nature of the nitro group can be used to study the influence of electronic effects on reaction rates and pathways.

The molecule could also be used as a reporter molecule, where changes in its spectroscopic signature (e.g., UV-Vis, fluorescence) upon reaction could provide insights into the reaction mechanism. However, there are currently no published studies that specifically employ "this compound" for this purpose. The utility of a compound as a mechanistic probe is often discovered through extensive research into its reactivity and properties.

Methodological Innovations and Future Research Directions for 2 Nitro 5 Thiomorpholin 4 Yl Aniline

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of 2-Nitro-5-(thiomorpholin-4-yl)aniline, while not extensively detailed in current literature, can be approached through established methodologies for N-arylation of heterocyclic amines. The primary route involves the nucleophilic aromatic substitution (SNAr) of an activated halo-nitrobenzene with thiomorpholine (B91149). Innovations in this area focus on improving yield, reducing reaction times, and employing more benign reaction conditions.

Future protocols could leverage advancements in catalysis, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling, which have shown broad applicability for forming C-N bonds. A key research direction is the development of catalysts that are effective at low loadings and operate under mild conditions. Furthermore, the adoption of continuous flow synthesis offers a promising alternative to traditional batch processing, potentially improving reaction control, safety, and scalability. acs.org A comparative analysis of potential synthetic protocols is presented below.

Table 1: Comparative Analysis of Potential Synthetic Protocols for this compound

| Protocol | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical SNAr | Base (e.g., K2CO3, Et3N) | Acetonitrile, DMF | 80-120 °C | Inexpensive reagents, well-established. mdpi.com | High temperatures, requires activated substrate, potential for side products. |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3) with phosphine (B1218219) ligand | Toluene, Dioxane | 60-100 °C | High yields, broad substrate scope. | Expensive catalyst and ligands, requires inert atmosphere. |

| Ullmann Condensation | Cu catalyst (e.g., CuI) with ligand | DMSO, DMF | 100-150 °C | Lower cost catalyst than palladium. | Often requires high temperatures and strong bases. |

| Continuous Flow Synthesis | Photocatalyst (e.g., 9-fluorenone) acs.org | Acetonitrile | Ambient | Enhanced safety and control, easy scalability, high efficiency. acs.org | Requires specialized equipment. |

Advancements in In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide a powerful tool for real-time monitoring of chemical transformations without the need for sample extraction. nih.govxjtu.edu.cn This method allows for the continuous tracking of reactant consumption, intermediate formation, and product generation throughout the course of the reaction. nih.gov

For the synthesis of this compound, an attenuated total reflectance (ATR) FTIR probe could be inserted directly into the reaction vessel. This would enable the monitoring of key vibrational bands, such as the disappearance of the C-Halogen stretch of the halo-nitrobenzene precursor and the appearance of bands associated with the C-N bond and the thiomorpholine ring of the product. This real-time data is invaluable for determining reaction endpoints, identifying potential side reactions, and building accurate kinetic models. xjtu.edu.cn Such insights are critical for process optimization, ensuring reproducibility, and scaling up production safely and efficiently. nih.gov

Exploration of Unexplored Reactivity Pathways and New Chemical Transformations

The structure of this compound contains multiple reactive sites, offering a rich landscape for exploring new chemical transformations. The primary functional groups—the aniline (B41778), the nitro group, and the thiomorpholine ring—can each be selectively targeted to generate a diverse library of derivatives.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a phenylenediamine derivative. This transformation opens up a vast array of subsequent reactions, including the formation of novel heterocyclic systems (e.g., benzimidazoles, quinoxalines) or polymers.

Diazotization of the Aniline: The primary aromatic amine can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Oxidation of the Thiomorpholine Sulfur: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can produce the corresponding sulfoxide (B87167) or sulfone. researchgate.net This modification can significantly alter the molecule's polarity, solubility, and biological activity. mdpi.com

Aromatic Ring Functionalization: While the existing groups are generally deactivating, further electrophilic aromatic substitution could be explored under forcing conditions to introduce additional substituents onto the benzene (B151609) ring.

Investigating these pathways could lead to the discovery of new compounds with unique chemical properties and potential applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for the Compound

Conceptual Design of Next-Generation Thiomorpholine-Containing Architectures

The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. jchemrev.comjchemrev.com Its presence often imparts favorable physicochemical properties. This compound can serve as a versatile building block for designing next-generation molecular architectures.

One conceptual pathway involves the reduction of the nitro group to create a diamine intermediate. This molecule can then be used in condensation reactions with dicarbonyl compounds to construct novel, fused heterocyclic systems. For example, reaction with a β-ketoester could lead to the formation of a thiomorpholine-substituted benzodiazepine, a class of compounds known for its diverse pharmacological activities. The thiomorpholine group's presence could modulate the biological activity and pharmacokinetic profile of the resulting architecture. The versatility of this scaffold has been demonstrated in its incorporation into antitubercular agents and various enzyme inhibitors. jchemrev.comjchemrev.comnih.gov

Sustainability Considerations and Lifecycle Assessment of Synthetic Routes (Green Chemistry)

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. A lifecycle assessment (LCA) provides a comprehensive framework for evaluating the environmental impact of a synthetic route from cradle to gate, considering factors like raw material sourcing, energy consumption, and waste generation. epa.govscispace.com